

The Discovery and Development of Bicalutamide: A Technical Overview

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Compound of Interest

Compound Name: *Gumelutamide*

Cat. No.: *B12397225*

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It is important to note that the initial query for "**Gumelutamide**" did not yield any relevant results, suggesting that the name may be inaccurate or refer to a compound not widely documented in scientific literature. Based on the context of the request for information on an antiandrogen drug, this technical guide will focus on Bicalutamide, a well-established and extensively researched nonsteroidal antiandrogen.

Bicalutamide (brand name Casodex) is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer for decades. Its development marked a significant advancement in endocrine therapy, offering a more selective and potent alternative to earlier antiandrogens. This document provides a comprehensive overview of the discovery, development, and mechanism of action of Bicalutamide, tailored for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The journey of Bicalutamide began with a research program aimed at developing a more effective and better-tolerated antiandrogen than the then-available options, such as flutamide. The development of Bicalutamide emerged from a series of nonsteroidal compounds related to flutamide.^{[1][2]}

Initial Synthesis and Screening

The synthesis of Bicalutamide involves a multi-step chemical process. A common route starts with the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by

epoxidation. The subsequent opening of the epoxide ring with 4-fluorothiophenol and oxidation of the resulting thioether to a sulfone yields Bicalutamide.[3][4] Researchers have also explored alternative synthetic routes to improve efficiency and reduce the use of hazardous reagents.[5]

Preclinical Pharmacology and Mechanism of Action

Bicalutamide functions as a pure and potent androgen receptor (AR) antagonist. It competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR. This binding prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.

Preclinical studies demonstrated that Bicalutamide has a higher binding affinity for the rat androgen receptor than hydroxyflutamide, the active metabolite of flutamide. It acts as a pure antiandrogen, inhibiting androgen-stimulated gene expression and cell growth in various prostate cancer cell lines, including the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line.

An interesting finding from preclinical studies is Bicalutamide's "peripheral selectivity." Unlike flutamide, Bicalutamide has minimal effects on luteinizing hormone (LH) and testosterone levels. This selectivity is attributed to its poor penetration of the blood-brain barrier, which prevents it from significantly impacting the hypothalamic-pituitary-gonadal axis.

The mechanism of Bicalutamide's antagonism at the molecular level involves inducing a conformational change in the AR that distorts the coactivator binding site, leading to transcriptional inactivation.

Key Preclinical Data

Parameter	Finding	Species/System	Reference
Androgen Receptor Binding Affinity	~4-fold higher affinity for rat AR than hydroxyflutamide	Rat	
In Vivo Potency (ED50)	0.1 mg/kg (oral) for prostate gland and epididymis atrophy	Dog	
In Vivo Potency	~50 times more potent than flutamide	Dog	
Tumor Growth Inhibition	Significant reduction in Dunning R3327H rat prostate tumor growth at 25 mg/kg/day	Rat	

Clinical Development

The clinical development of Bicalutamide involved a series of trials to establish its safety and efficacy, both as a monotherapy and in combination with luteinizing hormone-releasing hormone (LHRH) analogues for the treatment of advanced prostate cancer.

Phase I and II Trials

Early clinical trials focused on determining the pharmacokinetic profile, safety, and optimal dosage of Bicalutamide. These studies established its long half-life, which allows for once-daily administration.

Phase III Trials

Pivotal Phase III trials compared Bicalutamide in combination with an LHRH analogue to flutamide plus an LHRH analogue in patients with advanced prostate cancer. These studies demonstrated that Bicalutamide (50 mg once daily) combined with an LHRH analogue had equivalent time to progression and survival compared to flutamide (250 mg three times daily) plus an LHRH analogue. Notably, Bicalutamide was associated with a significantly lower incidence of diarrhea.

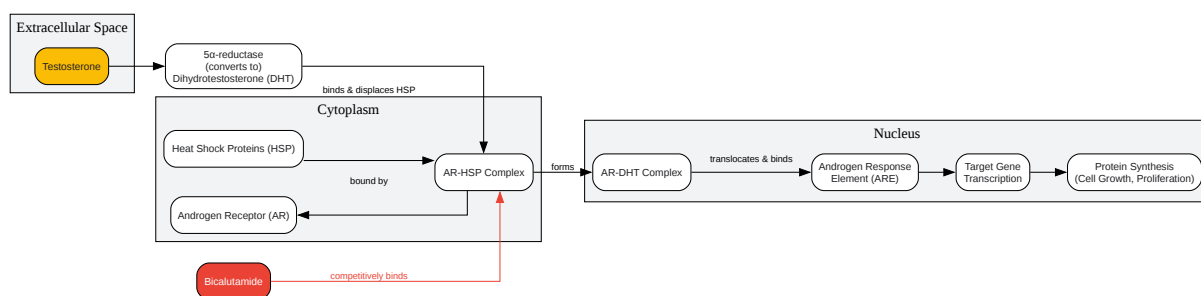
Clinical Trial Data

Trial Endpoint	Bicalutamid e + LHRH-A	Flutamide + LHRH-A	Hazard Ratio (95% CI)	P-value	Reference
Median Time to Progression	97 weeks	77 weeks	0.93 (0.79 - 1.10)	0.41	
Median Survival	180 weeks	148 weeks	0.87 (0.72 - 1.05)	0.15	
Incidence of Diarrhea	12%	26%	-	< 0.001	

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of Bicalutamide in the context of the androgen receptor signaling pathway.

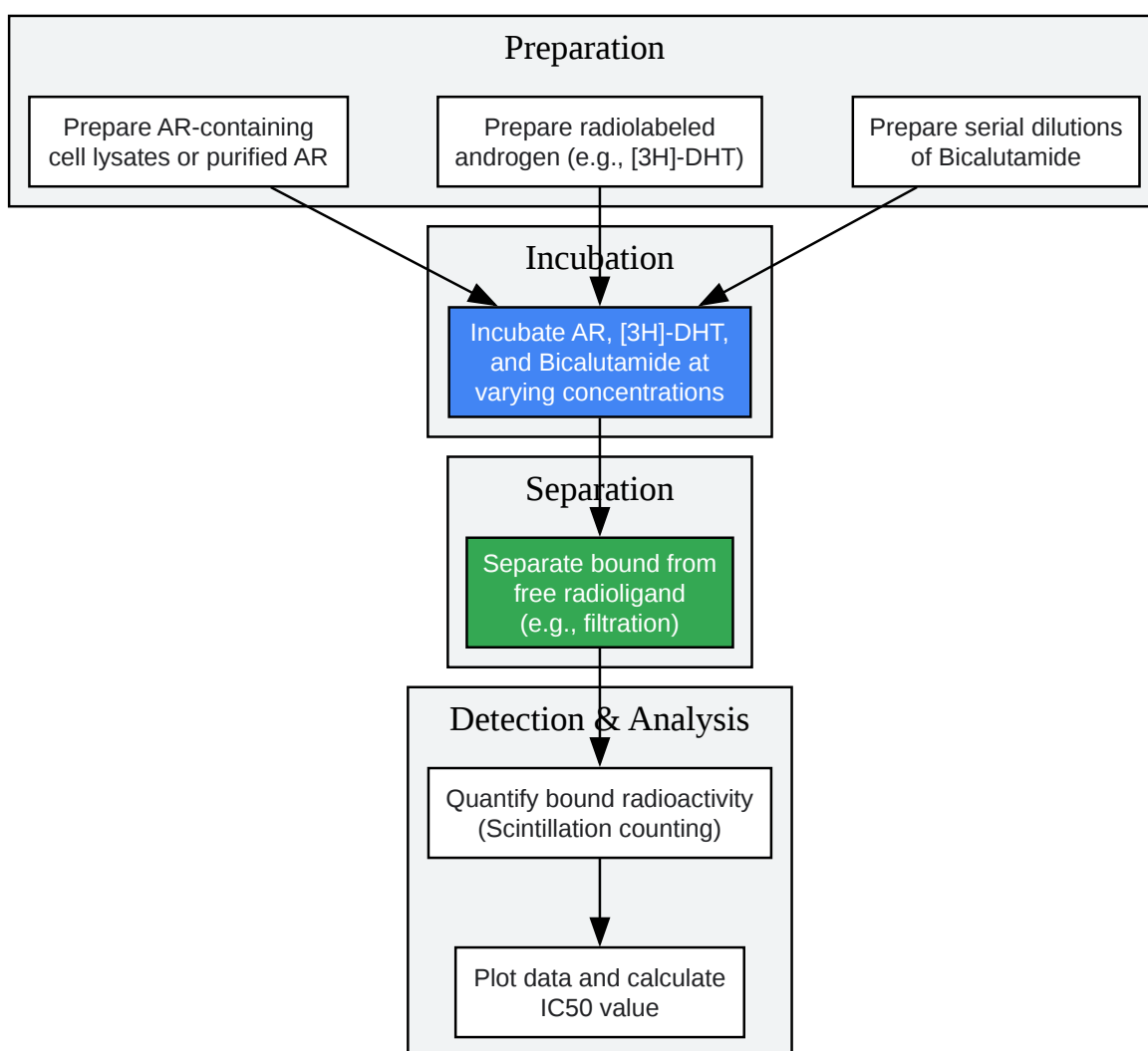


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Caption: Bicalutamide competitively inhibits androgen binding to the AR.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines a typical experimental workflow for a competitive androgen receptor binding assay used in the preclinical evaluation of compounds like Bicalutamide.



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